Sarcandrolide D

説明

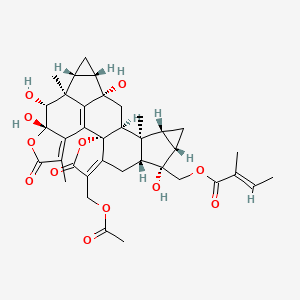

Structure

3D Structure

特性

IUPAC Name |

[(2R,8R,9S,10S,12R,13S,14S,16S,17S,19R,20S,21R,22S)-5-(acetyloxymethyl)-9,16,21,22-tetrahydroxy-13,20,25-trimethyl-4,24-dioxo-3,23-dioxanonacyclo[14.10.1.02,6.02,14.08,13.010,12.017,19.020,27.022,26]heptacosa-1(27),5,25-trien-9-yl]methyl (E)-2-methylbut-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H42O12/c1-7-14(2)28(39)47-13-35(44)22-8-19(22)32(5)23(35)10-18-17(12-46-16(4)38)30(41)48-36(18)24(32)11-34(43)21-9-20(21)33(6)27(34)26(36)25-15(3)29(40)49-37(25,45)31(33)42/h7,19-24,31,42-45H,8-13H2,1-6H3/b14-7+/t19-,20-,21+,22+,23-,24+,31-,32+,33+,34+,35+,36+,37+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYTGVSJFROTUKO-FFTXOPGASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C(=O)OCC1(C2CC2C3(C1CC4=C(C(=O)OC45C3CC6(C7CC7C8(C6=C5C9=C(C(=O)OC9(C8O)O)C)C)O)COC(=O)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(\C)/C(=O)OC[C@@]1([C@H]2C[C@H]2[C@]3([C@H]1CC4=C(C(=O)O[C@]45[C@H]3C[C@@]6([C@H]7C[C@H]7[C@]8(C6=C5C9=C(C(=O)O[C@@]9([C@@H]8O)O)C)C)O)COC(=O)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H42O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

678.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Sarcandrolide D: A Technical Guide to Its Natural Source and Isolation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sarcandrolide D, a complex lindenane-type sesquiterpenoid dimer, has garnered interest within the scientific community for its potential therapeutic properties. This document provides a comprehensive overview of the natural source of Sarcandrolide D, a detailed methodology for its isolation and purification, and an exploration of its potential biological signaling pathways. All quantitative data is presented in structured tables for clarity, and key experimental workflows are visualized using Graphviz diagrams to facilitate understanding.

Natural Source of Sarcandrolide D

Sarcandrolide D is a natural product isolated from plants of the Chloranthaceae family. The primary and most extensively documented source of Sarcandrolide D and its analogues is Sarcandra glabra (Thunb.) Nakai, an evergreen shrub found in tropical and subtropical regions of East Asia and India.[1] This plant has a rich history in Traditional Chinese Medicine for treating a variety of ailments, including inflammation and bone fractures. While Sarcandra glabra is the principal source, related compounds have also been identified in other species of the same genus, such as Sarcandra hainanensis.[1] Sarcandrolide D belongs to a class of compounds known as lindenane-type sesquiterpenoid oligomers, which are considered characteristic chemical markers for the Sarcandra genus.[1]

Experimental Protocols: Isolation of Sarcandrolide D

The following protocol is a detailed methodology for the isolation and purification of Sarcandrolide D from the whole plant material of Sarcandra glabra. This procedure is based on established methods for the separation of lindenane-type sesquiterpenoid dimers.

Extraction

-

Plant Material Preparation: Air-dry the whole plants of Sarcandra glabra and grind the material into a coarse powder.

-

Solvent Extraction:

-

Macerate the powdered plant material with 95% ethanol (EtOH) at room temperature for 24 hours.

-

Repeat the extraction process three times to ensure exhaustive extraction.

-

Combine the ethanolic extracts and concentrate under reduced pressure using a rotary evaporator to yield a crude extract.

-

-

Solvent Partitioning:

-

Suspend the crude extract in water.

-

Perform successive partitioning with petroleum ether and ethyl acetate (EtOAc).

-

Collect the ethyl acetate fraction, which will contain Sarcandrolide D and other medium-polarity compounds.

-

Concentrate the ethyl acetate fraction in vacuo to obtain a dried residue.

-

Chromatographic Purification

-

Silica Gel Column Chromatography (Initial Separation):

-

Subject the dried ethyl acetate extract to column chromatography on a silica gel column.

-

Elute the column with a solvent gradient of increasing polarity, typically a petroleum ether-ethyl acetate mixture.

-

Collect fractions and monitor by thin-layer chromatography (TLC). Combine fractions with similar TLC profiles.

-

-

Sephadex LH-20 Column Chromatography (Size Exclusion):

-

Further purify the fractions containing the compounds of interest using a Sephadex LH-20 column.

-

Elute with a methanol-chloroform (MeOH-CHCl₃) mixture to separate compounds based on their molecular size.

-

-

Preparative High-Performance Liquid Chromatography (pHPLC) (Final Purification):

-

Subject the enriched fractions to preparative HPLC on a C18 reversed-phase column.

-

Elute with a suitable mobile phase, such as a methanol-water (MeOH-H₂O) or acetonitrile-water (ACN-H₂O) gradient.

-

Monitor the elution profile with a UV detector and collect the peak corresponding to Sarcandrolide D.

-

The following table summarizes the key parameters of the chromatographic steps:

| Chromatographic Technique | Stationary Phase | Mobile Phase (Typical) | Purpose |

| Column Chromatography | Silica Gel (200-300 mesh) | Gradient of Petroleum Ether-EtOAc | Initial fractionation based on polarity |

| Column Chromatography | Sephadex LH-20 | MeOH-CHCl₃ (1:1) | Removal of pigments and small molecules |

| Preparative HPLC | C18 Reversed-Phase | Gradient of MeOH-H₂O or ACN-H₂O | High-resolution purification of Sarcandrolide D |

Data Presentation: Physicochemical Properties of Sarcandrolide D

The following table outlines the key physicochemical properties of Sarcandrolide D.[2]

| Property | Value |

| Molecular Formula | C₃₇H₄₂O₁₂ |

| Appearance | White Powder |

| Purity (Typical) | ≥96.0% |

| CAS Number | 1207185-03-2 |

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow for Sarcandrolide D Isolation

The following diagram illustrates the key steps in the isolation and purification of Sarcandrolide D from Sarcandra glabra.

References

Unraveling the Molecular Architecture: A Technical Guide to the Proposed Biosynthetic Pathway of Sarcandrolide D

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sarcandrolide D, a complex lindenane-type sesquiterpenoid dimer isolated from Sarcandra glabra, has garnered interest for its intricate structure and potential biological activities. While the complete enzymatic pathway to Sarcandrolide D has not been fully elucidated, significant insights from the study of terpenoid biosynthesis and biomimetic chemical syntheses allow for the formulation of a scientifically grounded hypothetical pathway. This technical guide consolidates the current understanding, proposing a multi-stage biosynthetic route from central metabolism to the final complex architecture. It outlines the foundational steps of sesquiterpenoid synthesis, the proposed formation of the core lindenane monomer, the critical dimerization event, and subsequent oxidative modifications. Furthermore, this guide presents a hypothetical experimental framework for the definitive elucidation of this pathway, providing a roadmap for future research in the field.

Introduction: The Lindenane Dimer Family

Sarcandrolide D belongs to a class of natural products known as lindenane sesquiterpenoid dimers. These molecules are predominantly found in plants of the Chloranthaceae family.[1] Their defining structural feature is a complex polycyclic scaffold resulting from the dimerization of two C15 sesquiterpenoid units. The biosynthesis of these intricate molecules is believed to be a testament to the elegant and efficient strategies employed by nature to build molecular complexity.

The proposed biosynthesis of lindenane dimers, including Sarcandrolide D, can be conceptually divided into four key stages:

-

Formation of the Universal Sesquiterpenoid Precursor: The synthesis of farnesyl pyrophosphate (FPP) via the mevalonate (MVA) or methylerythritol phosphate (MEP) pathway.

-

Construction of the Lindenane Monomer: The cyclization of FPP by a specific terpene synthase to form the characteristic tricyclic lindenane skeleton.

-

Dimerization via [4+2] Cycloaddition: A proposed Diels-Alder reaction between two lindenane monomers to form the core dimeric framework.

-

Post-Dimerization Tailoring: A series of enzymatic modifications, primarily oxidations, that decorate the core structure to yield the final Sarcandrolide D molecule.

Proposed Biosynthetic Pathway of Sarcandrolide D

Stage 1: Assembly of Farnesyl Pyrophosphate (FPP)

The journey to Sarcandrolide D begins with the universal precursors of all isoprenoids, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). These five-carbon building blocks are produced through either the cytosolic mevalonate (MVA) pathway or the plastidial methylerythritol phosphate (MEP) pathway. Two molecules of IPP are sequentially condensed with DMAPP by prenyltransferases to yield the C15 intermediate, farnesyl pyrophosphate (FPP). This linear molecule is the direct substrate for the next crucial step.

Figure 1: Upstream Pathway to Farnesyl Pyrophosphate (FPP).

Stage 2 & 3: Lindenane Monomer Formation and Dimerization

This is the most speculative yet chemically fascinating part of the pathway.

-

Cyclization: A specialized lindenane synthase , a type of terpene cyclase, is proposed to catalyze the complex cyclization of FPP. This enzyme would orchestrate a cascade of carbocation-driven rearrangements to form the unique 3/5/6 tricyclic ring system of the lindenane monomer.

-

Monomer Activation: The resulting lindenane monomer likely undergoes enzymatic modification to prepare it for dimerization. This could involve oxidation to form a diene moiety on one monomer and a dienophile on the other.

-

[4+2] Cycloaddition: The central hypothesis for the formation of lindenane dimers is a Diels-Alder reaction.[1] This powerful carbon-carbon bond-forming reaction would involve the joining of the activated diene and dienophile monomers. While this reaction can occur thermally in chemical synthesis, it is plausible that a Diels-Alderase enzyme could catalyze this transformation in vivo to ensure the high stereoselectivity observed in the natural product. This cycloaddition forms the core polycyclic skeleton of Sarcandrolide D.

Figure 2: Proposed Formation of the Lindenane Dimer Core.

Stage 4: Final Tailoring Reactions

Following the key dimerization step, the core lindenane dimer scaffold undergoes a series of final modifications, known as tailoring reactions, to yield Sarcandrolide D. Based on the structure of Sarcandrolide D, these reactions are predicted to be primarily hydroxylations and the formation of lactone rings. These steps are typically catalyzed by cytochrome P450 monooxygenases (P450s) and dehydrogenases , which add the various oxygen-containing functional groups that define the final molecule and contribute to its biological activity.

Hypothetical Experimental Workflow for Pathway Elucidation

To move from a proposed pathway to a fully elucidated one, a multi-faceted experimental approach is required. The following workflow outlines the key experiments necessary to identify the genes and enzymes responsible for Sarcandrolide D biosynthesis.

Figure 3: Experimental Workflow for Pathway Elucidation.

Detailed Methodologies

Protocol 3.1: Transcriptome Sequencing and Analysis

-

Objective: To identify genes that are highly expressed in tissues where Sarcandrolide D accumulates.

-

Methodology:

-

Harvest different tissues from Sarcandra glabra (e.g., roots, stems, leaves).

-

Quantify Sarcandrolide D levels in each tissue using UPLC-MS/MS to identify the primary site of biosynthesis.

-

Extract total RNA from the high-producing tissue and perform paired-end Illumina sequencing to generate a transcriptome.

-

Assemble the transcriptome de novo and annotate the resulting transcripts using databases like NCBI nr, Swiss-Prot, and KEGG.

-

Identify candidate genes by searching for annotations corresponding to terpene synthases, cytochrome P450s, dehydrogenases, and transferases. Prioritize candidates with high expression levels in the target tissue.

-

Protocol 3.2: Heterologous Expression and Enzyme Assays

-

Objective: To functionally characterize candidate enzymes.

-

Methodology:

-

Gene Cloning: Amplify the full-length coding sequences of candidate genes from S. glabra cDNA. Clone these into appropriate expression vectors (e.g., pYES-DEST52 for yeast, pET vectors for E. coli).

-

Heterologous Expression: Transform the expression constructs into a suitable host. For P450s, co-expression with a cytochrome P450 reductase (CPR) partner in yeast or tobacco (Nicotiana benthamiana) is often necessary.

-

In Vitro Assays (for Terpene Synthases): Prepare microsomal or soluble protein fractions from the expression host. Incubate the protein extract with the putative substrate (e.g., FPP). Analyze the reaction products by GC-MS or LC-MS and compare them to authentic standards if available.

-

In Vivo Assays (for P450s): For enzymes like P450s, whole-cell assays are often more effective. Infiltrate N. benthamiana leaves with constructs for the P450 and its CPR partner. If the substrate is known and membrane-permeable, it can be fed to the leaves. After an incubation period, perform a metabolite extraction from the leaf tissue and analyze by LC-MS/MS to detect the product.

-

Protocol 3.3: Virus-Induced Gene Silencing (VIGS)

-

Objective: To confirm the function of a candidate gene in planta.

-

Methodology:

-

Clone a small, unique fragment of the target gene into a Tobacco Rattle Virus (TRV)-based VIGS vector.

-

Infiltrate young S. glabra plants with Agrobacterium tumefaciens carrying the VIGS construct.

-

After 3-4 weeks, harvest tissues from the silenced plants and control plants (infiltrated with an empty vector).

-

Confirm the knockdown of the target gene's transcript via qRT-PCR.

-

Perform metabolite profiling using LC-MS/MS to measure the levels of Sarcandrolide D and potential pathway intermediates. A significant reduction in Sarcandrolide D in the silenced plants confirms the gene's role in the pathway.

-

Quantitative Data Summary (Hypothetical)

The elucidation of the Sarcandrolide D pathway would generate a wealth of quantitative data. The following table represents a template for summarizing the kinetic parameters of the key enzymes once they have been identified and characterized.

| Enzyme | Substrate | Product(s) | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) |

| SgLindenane Synthase | Farnesyl Pyrophosphate | Lindenane Monomer(s) | Data to be determined | Data to be determined | Data to be determined |

| SgP450-1 (Diene forming) | Lindenane Monomer | Activated Monomer A (Diene) | Data to be determined | Data to be determined | Data to be determined |

| SgDiels-Alderase (?) | Monomer A + Monomer B | Lindenane Dimer Core | Data to be determined | Data to be determined | Data to be determined |

| SgP450-2 (Hydroxylase) | Lindenane Dimer Core | Hydroxylated Dimer Intermediate | Data to be determined | Data to be determined | Data to be determined |

| SgP450-3 (Hydroxylase) | Hydroxylated Dimer | Di-hydroxylated Dimer | Data to be determined | Data to be determined | Data to be determined |

Table 1: Template for Summarizing Enzyme Kinetic Data for the Sarcandrolide D Pathway.

Conclusion and Future Outlook

The biosynthesis of Sarcandrolide D represents a fascinating example of how plants create complex, stereochemically dense molecules. While the pathway remains to be fully elucidated, the proposed route through a lindenane monomer and a key [4+2] cycloaddition event provides a strong foundation for future research. The experimental workflow detailed in this guide offers a clear and established path toward identifying the complete set of genes and enzymes involved. The successful elucidation of this pathway will not only be a significant achievement in natural product biosynthesis but will also provide the molecular tools necessary for the heterologous production of Sarcandrolide D and related compounds, opening new avenues for their study and potential therapeutic application.

References

Spectroscopic and Structural Elucidation of Sarcandrolide D: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for Sarcandrolide D, a complex dimeric sesquiterpenoid isolated from Sarcandra glabra. The following sections detail its mass spectrometry and nuclear magnetic resonance data, the experimental protocols for their acquisition, and a workflow for its isolation and characterization.

Core Spectroscopic Data

Sarcandrolide D was identified and characterized based on comprehensive spectroscopic analysis. The high-resolution electrospray ionization mass spectrometry (HR-ESI-MS) established its molecular formula, which was further supported by detailed 1D and 2D nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometry Data

High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) determined the molecular formula of Sarcandrolide D as C₃₇H₄₂O₁₂[1]. The analysis of the molecular ion peak provided the basis for its structural elucidation in combination with NMR data.

| Parameter | Value |

| Molecular Formula | C₃₇H₄₂O₁₂ |

| Observed m/z [M]⁺ | 678.2666 |

Nuclear Magnetic Resonance (NMR) Data

The structural framework of Sarcandrolide D was elucidated through extensive 1D and 2D NMR experiments. The ¹H NMR spectrum revealed characteristic signals for cyclopropane rings and six methyl groups. The ¹³C NMR spectrum showed 37 carbon resonances, which were assigned to various functional groups, including methyl, methylene, methine, olefinic, and ester carbonyl carbons[1].

Table 1: ¹H NMR Spectroscopic Data for Sarcandrolide D.

| Position | Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J in Hz) |

| Angular CH₃ | 0.81 | s | |

| Angular CH₃ | 0.96 | s | |

| Olefinic CH₃ | 1.53 | s | |

| Olefinic CH₃ | 1.78 | d | 7.0 |

| Olefinic CH₃ | 1.78 | s | |

| Acetyl CH₃ | 2.03 | s |

Table 2: ¹³C NMR Spectroscopic Data for Sarcandrolide D.

| Carbon Type | Chemical Shift (δ ppm) |

| Oxygenated sp³ Quaternary Carbon | |

| Hemiacetal | 103.4 |

| Oxygenated Methine (C-9) | 78.3 |

| Ester Carbonyl | |

| Methyl | |

| Methylene (two oxygenated) | |

| sp³ Methine (one oxygenated) | |

| Olefinic (three tetrasubstituted, one trisubstituted) | |

| sp³ Quaternary (three oxygenated) |

Experimental Protocols

The isolation and characterization of Sarcandrolide D involved a multi-step process, beginning with the extraction from its natural source, followed by chromatographic separation and finally, spectroscopic analysis for structural elucidation.

Isolation of Sarcandrolide D

The whole plants of Sarcandra glabra were processed to yield a crude extract. This extract was then subjected to a series of chromatographic techniques, including silica gel column chromatography, to isolate the pure compound.

Spectroscopic Analysis

The purified Sarcandrolide D was analyzed using the following spectroscopic methods:

-

NMR Spectroscopy : ¹H NMR, ¹³C NMR, HMBC (Heteronuclear Multiple Bond Correlation), and ROESY (Rotating-frame Overhauser Effect Spectroscopy) spectra were recorded to determine the planar structure and relative configuration of the molecule[1].

-

Mass Spectrometry : High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) was used to determine the exact molecular weight and establish the molecular formula[1].

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the isolation and structural elucidation of Sarcandrolide D.

References

In Vitro Bioactivity of Sarcandrolide D: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sarcandrolide D is a member of the lindenane-type sesquiterpenoid dimers, a class of natural products isolated from the medicinal plant Sarcandra glabra.[1][2][3][4] This plant has a history of use in traditional medicine for treating various inflammatory conditions and cancers.[1] Modern scientific investigations have begun to validate these traditional uses, with a focus on identifying the specific bioactive compounds responsible for these effects. Sarcandrolide D and its structural analogs have emerged as promising candidates, demonstrating significant anti-inflammatory and cytotoxic activities in preclinical studies. This technical guide provides a comprehensive overview of the in vitro bioactivity screening of Sarcandrolide D, summarizing key quantitative data, detailing experimental protocols, and visualizing the implicated signaling pathways. While specific bioactivity data for Sarcandrolide D is emerging, this guide draws upon published data for closely related and structurally similar lindenane sesquiterpenoid dimers isolated from Sarcandra glabra to provide a robust framework for its investigation.

Data Presentation: Quantitative Bioactivity

The following tables summarize the reported in vitro cytotoxic and anti-inflammatory activities of lindenane sesquiterpenoid dimers isolated from Sarcandra glabra, which are structurally related to Sarcandrolide D. This data provides a strong indication of the potential bioactivity of Sarcandrolide D.

Table 1: Anticancer Activity of Lindenane Sesquiterpenoid Dimers from Sarcandra glabra

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Sarcandrolide F | HL-60 (Human promyelocytic leukemia) | 0.03 | [1] |

| Sarcandrolide J | HL-60 (Human promyelocytic leukemia) | 1.2 | [1] |

| Sarglaroid B | MCF-7 (Human breast adenocarcinoma) | 5.4 | [2] |

| Sarglaroid B | MDA-MB-231 (Human breast adenocarcinoma) | 8.7 | [2] |

| Sarglaroid C | MCF-7 (Human breast adenocarcinoma) | 10.2 | [2] |

| Sarglaroid C | MDA-MB-231 (Human breast adenocarcinoma) | 9.5 | [2] |

| Chlorahololide D | MCF-7 (Human breast adenocarcinoma) | 6.7 | [5] |

Table 2: Anti-inflammatory Activity of Lindenane Sesquiterpenoid Dimers from Sarcandra glabra

| Compound | Assay | Cell Line | IC50 (µM) | Reference |

| Sarcanolide C | LPS-induced Nitric Oxide (NO) Production | RAW264.7 (Murine macrophage) | 13.4 | [4] |

| Sarcanolide D | LPS-induced Nitric Oxide (NO) Production | RAW264.7 (Murine macrophage) | 17.2 | [4] |

| Sarcanolide E | LPS-induced Nitric Oxide (NO) Production | RAW264.7 (Murine macrophage) | 15.8 | [4] |

| Sarglaroid A | LPS-induced Nitric Oxide (NO) Production | RAW264.7 (Murine macrophage) | 19.8 ± 1.06 | [2] |

| Compound 13 (a known lindenane dimer) | LPS-induced Nitric Oxide (NO) Production | RAW264.7 (Murine macrophage) | 10.7 ± 0.25 | [2] |

Experimental Protocols

Anticancer Activity Screening: Cytotoxicity Assay (MTT Assay)

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of a test compound against cancer cell lines.

Materials:

-

Cancer cell lines (e.g., HL-60, MCF-7, MDA-MB-231)

-

Complete growth medium (e.g., RPMI-1640 or DMEM with 10% FBS)

-

Sarcandrolide D (or related compounds) dissolved in DMSO

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of Sarcandrolide D in complete growth medium. Add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Anti-inflammatory Activity Screening: Nitric Oxide (NO) Inhibition Assay (Griess Assay)

This protocol measures the inhibitory effect of a test compound on the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

-

RAW264.7 murine macrophage cell line

-

Complete growth medium (DMEM with 10% FBS)

-

Sarcandrolide D (or related compounds) dissolved in DMSO

-

Lipopolysaccharide (LPS) from E. coli

-

Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite (NaNO₂) standard solution

-

96-well microplates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed RAW264.7 cells into 96-well plates at a density of 5 x 10⁴ cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Compound Treatment: Pre-treat the cells with various concentrations of Sarcandrolide D for 1 hour.

-

LPS Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.

-

Incubation: Incubate the plates for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Nitrite Measurement:

-

Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

-

Add 50 µL of Griess Reagent Part A to each well and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent Part B to each well and incubate for another 10 minutes at room temperature, protected from light.

-

-

Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

-

Data Analysis: Create a standard curve using the sodium nitrite standard solution. Calculate the nitrite concentration in each sample from the standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated control. The IC50 value is determined from the dose-response curve.

Mandatory Visualizations

Experimental Workflow for Bioactivity Screening

References

- 1. researchgate.net [researchgate.net]

- 2. Anti-Inflammatory Lindenane Sesquiterpenoid Dimers from the Roots of Sarcandra glabra - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Sarcglabates A/B, Aromatized Pentanor Lindenane Sesquiterpenoid Dimers from Sarcandra glabra - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Sarcanolides C–E: three new lindenane sesquiterpenoid dimers with anti-inflammatory activities from Sarcandra glabra - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. mdpi.com [mdpi.com]

Preliminary Cytotoxicity of Sarcandrolides: A Technical Overview for Drug Development Professionals

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Sarcandrolides, a class of lindenane sesquiterpenoid dimers predominantly isolated from plants of the Sarcandra genus, have emerged as compounds of interest in oncological research. Preliminary studies on related compounds and extracts from Sarcandra glabra suggest significant cytotoxic and pro-apoptotic activities against various cancer cell lines. This technical guide synthesizes the available preliminary data on the cytotoxicity of sarcandrolides and related lindenane sesquiterpenoids, providing a foundational resource for researchers and professionals in drug development. Due to the limited public data on Sarcandrolide D, this document focuses on the broader class of sarcandrolides and analogous compounds to infer potential mechanisms and guide future research.

Data Presentation: Cytotoxicity of Sarcandrolides and Related Compounds

The cytotoxic potential of various lindenane sesquiterpenoid dimers and extracts containing these compounds has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from these studies are summarized below for comparative analysis.

| Compound/Extract | Cell Line | IC50 Value | Reference |

| Ethyl Acetate Extract of Sarcandra glabra | HL-60 (Human Leukemia) | 58 µg/mL | [1] |

| Shimianolide (Compound 4) | HL-60 (Human Leukemia) | 15.6 ± 1.11 µM | [2][3][4] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preliminary findings. Below are representative protocols for the key experiments cited in the preliminary cytotoxic evaluation of sarcandrolide-related compounds.

Cell Culture and Maintenance

-

Cell Lines: Human promyelocytic leukemia (HL-60) cells are a commonly used model for cytotoxicity screening.

-

Culture Medium: Cells are typically cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.

Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: HL-60 cells are seeded into 96-well plates at a density of 5 x 10^4 cells/well.

-

Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., Sarcandrolide D or related compounds) and incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Following incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is then calculated.

Apoptosis Assay (Annexin V-FITC/PI Staining)

-

Cell Treatment: HL-60 cells are treated with the test compound at its IC50 concentration for a designated time (e.g., 48 hours).

-

Cell Harvesting and Staining: Cells are harvested, washed with cold PBS, and resuspended in binding buffer. Annexin V-FITC and propidium iodide (PI) are added to the cell suspension, which is then incubated in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Cell Cycle Analysis (Propidium Iodide Staining)

-

Cell Treatment and Fixation: Cells are treated with the test compound, harvested, and fixed in cold 70% ethanol overnight at -20°C.

-

Staining: The fixed cells are washed with PBS and then incubated with a solution containing RNase A and propidium iodide.

-

Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

Mandatory Visualizations

Experimental Workflow for Cytotoxicity Assessment

Caption: Workflow for assessing the cytotoxicity of sarcandrolide compounds.

Proposed Signaling Pathway: Induction of Apoptosis

Based on the upregulation of the Bax/Bcl-2 ratio observed with Sarcandra glabra extracts, a proposed mechanism of action for sarcandrolides involves the induction of the intrinsic apoptotic pathway.

Caption: Proposed intrinsic apoptosis pathway induced by sarcandrolides.

Proposed Signaling Pathway: Cell Cycle Arrest

Studies on Sarcandra glabra extracts suggest an arrest at the S phase of the cell cycle. The following diagram illustrates a generalized mechanism for cell cycle arrest.

Caption: Logical diagram of S phase cell cycle arrest induced by sarcandrolides.

Conclusion

The preliminary data on sarcandrolides and related lindenane sesquiterpenoid dimers indicate a promising potential for these compounds as cytotoxic agents. The observed induction of apoptosis and cell cycle arrest in cancer cell lines warrants further in-depth investigation. Future studies should focus on elucidating the precise molecular targets and signaling pathways affected by Sarcandrolide D and other specific sarcandrolides. The protocols and conceptual frameworks presented in this guide offer a starting point for the systematic evaluation of this intriguing class of natural products in the context of anticancer drug discovery and development.

References

- 1. Ethyl acetate extract of Chinese medicinal herb Sarcandra glabra induces growth inhibition on human leukemic HL-60 cells, associated with cell cycle arrest and up-regulation of pro-apoptotic Bax/Bcl-2 ratio - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Highly Fused Lindenane Sesquiterpenoid Dimers with Apoptosis-Inducing Properties from Chloranthus holostegius var. shimianensis. | Semantic Scholar [semanticscholar.org]

- 4. pubs.acs.org [pubs.acs.org]

The intricate world of Lindenane Sesquiterpenoid Dimers: A deep dive into their discovery, origins, and biological significance

For Immediate Release

This technical guide provides a comprehensive overview of lindenane sesquiterpenoid dimers, a significant class of natural products primarily isolated from the Chloranthus plant genus. This document, intended for researchers, scientists, and drug development professionals, delves into the discovery, structural elucidation, proposed biosynthetic pathways, and diverse biological activities of these complex molecules.

Introduction: The Emergence of Lindenane Sesquiterpenoid Dimers

Lindenane sesquiterpenoid dimers are a class of naturally occurring compounds characterized by a carbon skeleton derived from two sesquiterpenoid units.[1] These molecules have garnered significant attention within the scientific community due to their complex and diverse chemical structures, as well as their wide range of promising biological activities. The primary natural sources of these compounds are plants belonging to the Chloranthus genus, which have a long history of use in traditional medicine for treating various ailments, including inflammation and traumatic injuries.[2][3]

The structural diversity of lindenane dimers is remarkable, with various subtypes identified, including shizukaol-type, chlorahololide-type, and sarcanolide-type dimers.[2] Shizukaol-type dimers represent the earliest discovered and most widely distributed subclass.[2] The intricate molecular architecture of these compounds, often featuring multiple stereogenic centers, has presented a significant challenge for both isolation and total synthesis.[1][4]

Discovery and Origin: Unraveling Nature's Complexity

The discovery of lindenane sesquiterpenoid dimers is intrinsically linked to phytochemical investigations of the Chloranthus genus. Species such as Chloranthus fortunei, Chloranthus japonicus, Chloranthus holostegius, and Chloranthus serratus have proven to be rich sources of these compounds.[2][5][6][7][8]

The biogenetic origin of lindenane sesquiterpenoid dimers is believed to involve a key Diels-Alder [4+2] cycloaddition reaction between two sesquiterpenoid monomer units.[1][9] This proposed biosynthetic pathway accounts for the formation of the characteristic complex polycyclic skeletons of these dimers. The diversity within this class of compounds arises from the different ways the monomeric units can combine and the various subsequent chemical modifications.[9]

Experimental Protocols: A Guide to Isolation and Characterization

The isolation and structural elucidation of lindenane sesquiterpenoid dimers require a combination of sophisticated chromatographic and spectroscopic techniques.

General Experimental Procedures for Isolation

A typical workflow for the isolation of these compounds is as follows:

Plant Material Extraction and Fractionation:

-

Collection and Preparation: The plant material (e.g., roots, whole plants) is collected, identified, and dried. The dried material is then powdered to increase the surface area for extraction.[2][10]

-

Extraction: The powdered plant material is extracted with a suitable solvent, typically ethanol or a mixture of ethanol and water, at room temperature. This process is usually repeated multiple times to ensure exhaustive extraction.[2][10]

-

Concentration: The solvent from the combined extracts is removed under reduced pressure to yield a crude residue.[2][10]

-

Partitioning: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol, to separate compounds based on their polarity.

-

Chromatography: The resulting fractions are subjected to various chromatographic techniques for further separation and purification. This often involves:

Structural Elucidation Techniques

The determination of the complex structures of lindenane sesquiterpenoid dimers relies on a suite of modern spectroscopic methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments are crucial for establishing the planar structure and relative stereochemistry of the molecules.[2][6]

-

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS): This technique is used to determine the molecular formula of the compounds with high accuracy.[2]

-

Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD): These chiroptical techniques, often in conjunction with quantum chemical calculations, are used to determine the absolute configuration of the chiral centers.[5]

-

X-ray Crystallography: When suitable crystals can be obtained, single-crystal X-ray diffraction analysis provides unambiguous determination of the three-dimensional structure and absolute stereochemistry.[5]

Biological Activities and Signaling Pathways

Lindenane sesquiterpenoid dimers have been shown to exhibit a wide array of biological activities, making them promising candidates for drug discovery.

Anti-inflammatory Activity

A significant number of lindenane dimers have demonstrated potent anti-inflammatory effects.[2][11] Their mechanisms of action often involve the inhibition of key inflammatory mediators.

-

NLRP3 Inflammasome Inhibition: Several lindenane sesquiterpenoid dimers have been identified as inhibitors of the NLRP3 inflammasome, a key component of the innate immune system involved in inflammatory responses.[5] For instance, certain compounds were found to reduce the production of interleukin-1β (IL-1β) and reactive oxygen species (ROS).[2][10]

-

Inhibition of Nitric Oxide (NO) Production: Many of these dimers have been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cell lines, such as RAW 264.7.[11][12]

Antiviral Activity

Some lindenane sesquiterpenoid dimers have shown potential as antiviral agents.

-

Anti-HIV and Anti-HCV Activity: Certain compounds isolated from Chloranthus japonicus have demonstrated inhibitory effects on the replication of both wild-type and drug-resistant strains of HIV-1, as well as Hepatitis C virus (HCV).[3][13]

Regulation of Lipid Metabolism

Recent studies have highlighted the potential of these compounds in regulating lipid metabolism.

-

PCSK9 and LDLR Regulation: Lindenane sesquiterpenoid dimers from Chloranthus japonicus have been found to decrease the protein level of proprotein convertase subtilisin/kexin type 9 (PCSK9) and upregulate the expression of the low-density lipoprotein receptor (LDLR), suggesting their potential as lipid-lowering agents.[7]

Quantitative Data Summary

The following tables summarize the quantitative data for the biological activities of selected lindenane sesquiterpenoid dimers.

Table 1: NLRP3 Inflammasome Inhibitory Activity

| Compound | IC₅₀ (µM) | Cell Line | Reference |

| Compound 5 | 2.99 | J774A.1 | [5] |

| Compound 7 | 8.73 | J774A.1 | [5] |

| Compound 8 | 5.42 | J774A.1 | [5] |

| Compound 17 | 3.55 | J774A.1 | [5] |

| Compound 22 | 4.16 | J774A.1 | [5] |

| Compound 23 | 6.87 | J774A.1 | [5] |

Table 2: Anti-neuroinflammatory Activity (NO Inhibition)

| Compound | IC₅₀ (µM) | Cell Line | Reference |

| Compound 21 | 3.18 | BV-2 | [11] |

| Compound 22 | 11.46 | BV-2 | [11] |

| Compound 23 | 5.62 | BV-2 | [11] |

| Compound 24 | 8.79 | BV-2 | [11] |

| Compound 26 | 9.33 | BV-2 | [11] |

| Compound 30 | 7.54 | BV-2 | [11] |

| Compound 32 | 6.21 | BV-2 | [11] |

| Compound 36 | 4.98 | BV-2 | [11] |

Table 3: Antiviral Activity (HIV-1 Replication Inhibition)

| Compound | EC₅₀ (µM) | Virus Strain | Reference |

| Compound 1 | 3.08 | Wild Type HIV-1 | [13] |

| Compound 2 | 17.16 | Wild Type HIV-1 | [13] |

| Compound 5 | 5.43 | Wild Type HIV-1 | [13] |

| Compound 9 | 4.87 | Wild Type HIV-1 | [13] |

Visualizing the Science: Diagrams and Workflows

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

Caption: General workflow for the isolation and elucidation of lindenane sesquiterpenoid dimers.

Caption: Proposed biosynthetic pathway for lindenane sesquiterpenoid dimers.

Caption: Simplified signaling pathway of NLRP3 inflammasome inhibition.

Conclusion and Future Perspectives

Lindenane sesquiterpenoid dimers represent a fascinating and biologically significant class of natural products. Their complex structures and diverse pharmacological activities, particularly in the areas of inflammation, viral infections, and lipid metabolism, underscore their potential as lead compounds for the development of new therapeutic agents. Future research should focus on the total synthesis of these molecules to provide access to larger quantities for further biological evaluation, as well as the elucidation of their precise mechanisms of action and the identification of their molecular targets. The continued exploration of the Chloranthus genus and other related plant species is likely to yield novel lindenane dimers with unique structural features and biological properties.

References

- 1. Discovery and bioinspired total syntheses of unprecedented sesquiterpenoid dimers unveiled bifurcating [4 + 2] cycloaddition and target differentiation of enantiomers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anti-inflammatory Lindenane Sesquiterpene Dimers from the Roots of Chloranthus fortunei - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Lindenane sesquiterpenoid dimers with NLRP3 inflammasome inhibitory activities from Chloranthus holostegius var. shimianensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Lindenane sesquiterpene dimers from Chloranthus fortunei - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Lindenane sesquiterpenoid dimers from Chloranthus japonicus improve LDL uptake by regulating PCSK9 and LDLR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Lindenane sesquiterpenoid dimers from Chloranthus holostegius with anti-neuroinflammatory activities in BV-2 microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. Lindenane sesquiterpenoid dimers from Chloranthus japonicus inhibit HIV-1 and HCV replication - PubMed [pubmed.ncbi.nlm.nih.gov]

Sarcandrolide D: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sarcandrolide D is a complex sesquiterpenoid dimer isolated from Sarcandra glabra, a plant with a history of use in traditional medicine. As a member of the lindenane class of sesquiterpenoids, Sarcandrolide D has garnered interest within the scientific community for its potential biological activities. This technical guide provides a detailed overview of the known physical and chemical properties of Sarcandrolide D, along with experimental methodologies for its study and an exploration of its potential mechanisms of action.

Physical and Chemical Properties

Sarcandrolide D is a white, amorphous powder.[1] Its molecular structure is characterized by a complex, polycyclic framework typical of lindenane-type sesquiterpenoid dimers.

Table 1: Physical and Chemical Data for Sarcandrolide D

| Property | Value | Source(s) |

| Molecular Formula | C₃₇H₄₂O₁₂ | [2][3] |

| Molecular Weight | 678.72 g/mol | [2][3] |

| Appearance | Powder | [3] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [4] |

| Storage Conditions | -20°C, sealed from light and moisture | [3] |

Spectral Data

While a specific, publicly available peer-reviewed source detailing the complete ¹H and ¹³C NMR data for Sarcandrolide D could not be definitively identified in the conducted search, typical chemical shifts for lindenane-type sesquiterpenoids have been reported in various studies on compounds isolated from Sarcandra glabra.[1] Researchers are advised to consult specialized chemical databases or the primary literature for validated spectral assignments of Sarcandrolide D.

Experimental Protocols

Isolation of Sarcandrolide D from Sarcandra glabra

The following is a generalized protocol for the isolation of sesquiterpenoids from Sarcandra glabra, which can be adapted for the specific isolation of Sarcandrolide D.

Workflow for Isolation of Sarcandrolide D

Caption: Generalized workflow for the isolation and purification of Sarcandrolide D.

Methodology:

-

Extraction: Dried and powdered whole plants of Sarcandra glabra are extracted exhaustively with 95% ethanol at room temperature. The solvent is then removed under reduced pressure to yield a crude extract.[5]

-

Partitioning: The crude extract is suspended in water and partitioned successively with ethyl acetate. The ethyl acetate fraction, typically containing the sesquiterpenoids, is collected and concentrated.

-

Column Chromatography: The ethyl acetate fraction is subjected to silica gel column chromatography. Elution is performed with a gradient of solvents, such as hexane-ethyl acetate, of increasing polarity.

-

Fraction Collection and Analysis: Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing compounds with similar Rf values.

-

Purification: Fractions containing Sarcandrolide D are pooled and further purified using preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure cytotoxicity. The following protocol is a standard procedure for evaluating the effect of Sarcandrolide D on the viability of a cancer cell line, such as the human promyelocytic leukemia cell line HL-60.

Workflow for MTT Cytotoxicity Assay

Caption: Standard workflow for determining the cytotoxicity of Sarcandrolide D using an MTT assay.

Methodology:

-

Cell Seeding: HL-60 cells are seeded into 96-well plates at a predetermined density (e.g., 5 x 10⁴ cells/well) and allowed to attach overnight.

-

Compound Treatment: Cells are treated with various concentrations of Sarcandrolide D (typically in a logarithmic dilution series) and a vehicle control (e.g., DMSO).

-

Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: Following incubation, MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 2-4 hours.[2]

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to dissolve the formazan crystals.[2]

-

Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.[2]

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The half-maximal inhibitory concentration (IC₅₀) value is determined by plotting the percentage of viability against the log of the compound concentration.

Biological Activity and Potential Signaling Pathways

While direct studies on the signaling pathways affected by Sarcandrolide D are limited, related compounds from Sarcandra glabra, such as Sarcandrolides F and J, have demonstrated potent cytotoxic effects against the HL-60 human leukemia cell line.[4] This suggests that Sarcandrolide D may also possess anticancer properties, likely through the induction of apoptosis.

Based on the known mechanisms of other sesquiterpenoid lactones and cytotoxic natural products, a potential mechanism of action for Sarcandrolide D could involve the intrinsic (mitochondrial) pathway of apoptosis.

Hypothesized Intrinsic Apoptosis Pathway for Sarcandrolide D

Caption: A hypothesized intrinsic apoptosis pathway potentially induced by Sarcandrolide D.

This proposed pathway involves the following key steps:

-

Mitochondrial Stress: Sarcandrolide D may induce cellular stress that targets the mitochondria.

-

Modulation of Bcl-2 Family Proteins: This stress could lead to the modulation of the Bcl-2 family of proteins, which are key regulators of apoptosis.[6][7] This may involve the downregulation of anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL) and the upregulation or activation of pro-apoptotic proteins (e.g., Bax, Bak).[8][9]

-

Mitochondrial Outer Membrane Permeabilization (MOMP): The activation of Bax and Bak can lead to the formation of pores in the outer mitochondrial membrane, resulting in MOMP.[10]

-

Cytochrome c Release: MOMP allows for the release of cytochrome c from the mitochondrial intermembrane space into the cytosol.[9]

-

Apoptosome Formation and Caspase Activation: In the cytosol, cytochrome c binds to Apoptotic protease activating factor 1 (Apaf-1), leading to the formation of the apoptosome. This complex then recruits and activates pro-caspase-9, an initiator caspase.[11]

-

Executioner Caspase Activation: Activated caspase-9 proceeds to cleave and activate executioner caspases, such as caspase-3.[11][12]

-

Apoptosis: Activated caspase-3 orchestrates the dismantling of the cell by cleaving various cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.

Conclusion

Sarcandrolide D is a structurally complex natural product with potential cytotoxic activity. While its precise physical, chemical, and biological properties are still under investigation, this guide provides a foundational understanding for researchers. Further studies are warranted to fully elucidate its spectral characteristics, confirm its biological activities, and unravel the specific signaling pathways through which it exerts its effects. Such research will be crucial in determining the potential of Sarcandrolide D as a lead compound in drug discovery and development.

References

- 1. texaschildrens.org [texaschildrens.org]

- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. MTT assay protocol | Abcam [abcam.com]

- 4. Sarcandrolide D | CAS:1207185-03-2 | Manufacturer ChemFaces [chemfaces.com]

- 5. A comprehensive review on the chemical constituents, sesquiterpenoid biosynthesis and biological activities of Sarcandra glabra - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Bcl-2 family proteins as targets for anticancer drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Induction of Apoptosis in Human Breast Cancer Cells via Caspase Pathway by Vernodalin Isolated from Centratherum anthelminticum (L.) Seeds | PLOS One [journals.plos.org]

- 9. Critical role of pro-apoptotic Bcl-2 family members in andrographolide-induced apoptosis in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. BCL-2 family proteins: changing partners in the dance towards death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Caspases: pharmacological manipulation of cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Inactivation of the human vitamin D receptor by caspase-3 - PubMed [pubmed.ncbi.nlm.nih.gov]

Initial Pharmacological Profiling of Sarcandrolide D: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sarcandrolide D is a lindenane-type sesquiterpenoid dimer isolated from Sarcandra glabra, a plant with a history of use in traditional medicine for treating a variety of ailments, including inflammation and tumors. The complex structure and biological activities of lindenane sesquiterpenoids have garnered significant interest in the scientific community for their potential as therapeutic agents. This document provides an in-depth technical overview of the initial pharmacological profiling of Sarcandrolide D, focusing on its potential anti-inflammatory and anticancer activities. Due to the limited publicly available data specifically for Sarcandrolide D, this guide incorporates data from closely related compounds, the Sarcanolides, to provide a foundational understanding of its potential pharmacological profile.

Anti-inflammatory Activity

The anti-inflammatory potential of lindenane sesquiterpenoids is a key area of investigation. A common method to assess this activity is to measure the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated murine macrophage RAW 264.7 cells. While specific data for Sarcandrolide D is not available, studies on co-isolated compounds provide valuable insights.

Quantitative Data: Inhibition of Nitric Oxide Production by Sarcanolides C-E

The following table summarizes the inhibitory effects of Sarcanolides C, D, and E on NO production in LPS-stimulated RAW 264.7 macrophages. L-NMMA (N G-monomethyl-L-arginine) is used as a positive control.

| Compound | IC₅₀ (µM) |

| Sarcanolide C | 17.2 |

| Sarcandrolide D | 15.8 |

| Sarcanolide E | 13.4 |

| L-NMMA | 19.5 |

Data presented is for comparative analysis of closely related compounds and provides an expected range of activity for Sarcandrolide D.

Experimental Protocols

Inhibition of Nitric Oxide Production in RAW 264.7 Macrophages

This protocol outlines the methodology used to assess the anti-inflammatory activity of compounds by measuring the inhibition of nitric oxide production.

1. Cell Culture and Treatment:

-

Murine macrophage RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.

-

Cells are seeded in 96-well plates at a density of 5 x 10⁴ cells/well and allowed to adhere overnight.

-

The following day, the medium is replaced with fresh DMEM.

-

Cells are pre-treated with various concentrations of Sarcandrolide D or other test compounds for 1 hour.

2. Induction of Nitric Oxide Production:

-

Following pre-treatment, cells are stimulated with 1 µg/mL of lipopolysaccharide (LPS) to induce the expression of inducible nitric oxide synthase (iNOS) and subsequent NO production.

-

A set of wells with untreated and unstimulated cells serves as a negative control, while wells with LPS stimulation alone serve as a positive control for inflammation.

3. Measurement of Nitrite Concentration (Griess Assay):

-

After 24 hours of LPS stimulation, the concentration of nitrite (a stable metabolite of NO) in the cell culture supernatant is measured using the Griess reagent.

-

100 µL of supernatant from each well is transferred to a new 96-well plate.

-

100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) is added to each well.

-

The plate is incubated at room temperature for 10 minutes.

-

The absorbance at 540 nm is measured using a microplate reader.

4. Data Analysis:

-

A standard curve is generated using known concentrations of sodium nitrite.

-

The concentration of nitrite in the samples is calculated from the standard curve.

-

The percentage of inhibition of NO production is calculated for each concentration of the test compound relative to the LPS-stimulated control.

-

The IC₅₀ value (the concentration of the compound that inhibits 50% of NO production) is determined by non-linear regression analysis.

5. Cell Viability Assay (e.g., MTT Assay):

-

To ensure that the observed inhibition of NO production is not due to cytotoxicity, a cell viability assay is performed in parallel.

-

RAW 264.7 cells are treated with the same concentrations of the test compounds for the same duration.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to the wells, and after incubation, the formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

-

The absorbance is measured at a wavelength of 570 nm.

-

Cell viability is expressed as a percentage relative to the untreated control cells.

Putative Signaling Pathway and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate a potential anti-inflammatory signaling pathway targeted by Sarcandrolide D and the general experimental workflow for its pharmacological profiling.

Caption: Putative anti-inflammatory signaling pathway of Sarcandrolide D.

Caption: General experimental workflow for pharmacological profiling.

Anticancer Activity

Lindenane-type sesquiterpenoids have demonstrated cytotoxic effects against various cancer cell lines. The proposed mechanisms of action often involve the induction of apoptosis (programmed cell death) and the inhibition of key signaling pathways involved in cell proliferation and survival.

-

Induce Apoptosis: Triggering the intrinsic or extrinsic apoptotic pathways in cancer cells.

-

Inhibit Proliferation: Arresting the cell cycle at different phases, thereby preventing cancer cell division.

-

Modulate Signaling Pathways: Interfering with pro-survival signaling cascades such as the PI3K/Akt and MAPK/ERK pathways.

Further research is required to elucidate the specific cancer cell lines most sensitive to Sarcandrolide D and to determine its precise mechanism of anticancer action.

Conclusion and Future Directions

The initial pharmacological profiling, based on data from closely related compounds, suggests that Sarcandrolide D holds promise as a potential anti-inflammatory and anticancer agent. Its lindenane sesquiterpenoid structure is a key determinant of its biological activity.

Future research should focus on:

-

Isolation and Purification: Obtaining sufficient quantities of pure Sarcandrolide D for comprehensive biological evaluation.

-

In Vitro Screening: Determining the IC₅₀ values of Sarcandrolide D against a panel of cancer cell lines and in various anti-inflammatory assays.

-

Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by Sarcandrolide D.

-

In Vivo Efficacy and Safety: Evaluating the therapeutic potential and toxicological profile of Sarcandrolide D in relevant animal models.

This technical guide provides a foundational framework for researchers and drug development professionals interested in the pharmacological properties of Sarcandrolide D. The data on related compounds, coupled with the detailed experimental protocols and pathway diagrams, offers a solid starting point for further investigation into this promising natural product.

Sarcandrolide D solubility in different organic solvents

An In-Depth Technical Guide to the Solubility of Sarcandrolide D in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Sarcandrolide D

Sarcandrolide D is a natural product belonging to the lindenane class of sesquiterpenoids. These compounds are characterized by a complex carbocyclic skeleton.[1] Found in plants of the Sarcandra genus, Sarcandrolide D is one of many bioactive molecules isolated from Sarcandra glabra, a plant with a long history of use in traditional medicine.[1] The intricate structure of Sarcandrolide D contributes to its biological activity, which is an area of active research. Preliminary studies on related lindenane sesquiterpenoids suggest potent anti-inflammatory and anti-cancer effects, making Sarcandrolide D a promising candidate for further investigation.[2][3]

Solubility of Sarcandrolide D: A Qualitative Assessment

Precise quantitative solubility data for Sarcandrolide D in various organic solvents are not extensively documented in scientific literature. However, based on the general solubility principles of "like dissolves like" and the polarity of lindenane sesquiterpenoids, a qualitative assessment of its solubility can be inferred. Lindenane sesquiterpenoids are generally lipophilic compounds, suggesting better solubility in organic solvents than in water.

The following table provides an estimated qualitative solubility of Sarcandrolide D in common organic solvents, based on the typical behavior of structurally similar natural products. It is important to note that these are predictions and should be confirmed by experimental determination.

| Organic Solvent | Chemical Class | Polarity | Predicted Qualitative Solubility of Sarcandrolide D | Justification |

| Dimethyl Sulfoxide (DMSO) | Sulfoxide | Highly Polar Aprotic | High | DMSO is an excellent solvent for a wide range of organic compounds, including many natural products for biological screening assays.[4] |

| Acetone | Ketone | Polar Aprotic | Moderate to High | Often used in the extraction of moderately polar natural products. |

| Ethanol | Alcohol | Polar Protic | Moderate | Capable of hydrogen bonding, which may enhance the solubility of compounds with some polar functional groups. |

| Methanol | Alcohol | Polar Protic | Moderate | Similar to ethanol, its polarity allows for the dissolution of moderately polar compounds. |

| Ethyl Acetate | Ester | Moderately Polar Aprotic | Moderate to High | A common solvent for the extraction and chromatography of sesquiterpenoids. |

| Dichloromethane (DCM) | Halogenated Hydrocarbon | Nonpolar | Moderate to High | Effective for dissolving lipophilic and nonpolar compounds. |

| Chloroform | Halogenated Hydrocarbon | Nonpolar | Moderate to High | Similar to dichloromethane, it is a good solvent for many organic molecules. |

| Hexane | Alkane | Nonpolar | Low | As a highly nonpolar solvent, it is less likely to effectively dissolve the more complex and slightly more polar Sarcandrolide D. |

Experimental Protocols for Solubility Determination

To obtain accurate and reproducible solubility data for Sarcandrolide D, standardized experimental protocols are essential. The shake-flask method followed by a suitable analytical technique like High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the equilibrium solubility of a compound.[5][6][7]

Shake-Flask Method for Equilibrium Solubility

This method is widely accepted for determining the thermodynamic equilibrium solubility of a compound in a specific solvent.[5][7]

Materials:

-

Sarcandrolide D (pure solid)

-

Selected organic solvents (analytical grade)

-

Glass vials with screw caps

-

Orbital shaker or rotator in a temperature-controlled environment

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure:

-

Add an excess amount of solid Sarcandrolide D to a glass vial. The excess solid should be visually present throughout the experiment to ensure saturation.

-

Add a known volume of the desired organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C) and agitate for a sufficient period (typically 24-48 hours) to reach equilibrium.

-

After the equilibration period, visually confirm the presence of undissolved solid.

-

Centrifuge the vial at a high speed to pellet the excess solid.

-

Carefully withdraw a known volume of the supernatant using a pipette and filter it through a syringe filter to remove any remaining solid particles.

-

Dilute the clear filtrate with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted filtrate using a validated analytical method, such as HPLC, to determine the concentration of Sarcandrolide D.

-

Calculate the solubility in mg/mL or mol/L.

Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.

HPLC Method for Quantification

HPLC is a precise and widely used technique for quantifying the concentration of a solute in a saturated solution.[8][9]

Instrumentation and Conditions (Example):

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water is often suitable for sesquiterpenoids.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Detection Wavelength: Determined by the UV absorbance maximum of Sarcandrolide D.

-

Column Temperature: 25 °C.

Procedure:

-

Standard Preparation: Prepare a series of standard solutions of Sarcandrolide D of known concentrations in the mobile phase.

-

Calibration Curve: Inject the standard solutions into the HPLC system and record the peak areas. Plot a calibration curve of peak area versus concentration.

-

Sample Analysis: Inject the diluted filtrate from the shake-flask experiment into the HPLC system and record the peak area.

-

Quantification: Determine the concentration of Sarcandrolide D in the diluted sample using the calibration curve.

-

Solubility Calculation: Back-calculate the original concentration in the undiluted filtrate to determine the solubility.

Potential Signaling Pathways Modulated by Sarcandrolide D

The reported anti-inflammatory and anticancer activities of lindenane sesquiterpenoids suggest that Sarcandrolide D may exert its effects by modulating key cellular signaling pathways.[2][3] While direct evidence for Sarcandrolide D is pending, the following pathways are plausible targets.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Many natural products with anti-inflammatory properties are known to inhibit this pathway.

Caption: Potential inhibitory effect of Sarcandrolide D on the NF-κB signaling pathway.

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is crucial for cell survival, proliferation, and growth. Its dysregulation is common in cancer, and it is a frequent target of anticancer compounds. A related compound, Arnicolide D, has been shown to inhibit this pathway in osteosarcoma cells.[10]

Caption: Potential inhibitory effect of Sarcandrolide D on the PI3K/Akt signaling pathway.

Conclusion

Sarcandrolide D represents a promising natural product with significant therapeutic potential. While specific quantitative data on its solubility in organic solvents is currently limited, this guide provides a robust framework for its experimental determination using the well-established shake-flask method coupled with HPLC analysis. The qualitative solubility profile suggests that polar aprotic solvents like DMSO and moderately polar solvents such as ethyl acetate and dichloromethane are likely to be effective. Furthermore, based on the known biological activities of related compounds, Sarcandrolide D is hypothesized to modulate key signaling pathways such as NF-κB and PI3K/Akt, which warrants further investigation. The information presented herein serves as a valuable resource for researchers and drug development professionals working with Sarcandrolide D and other lindenane sesquiterpenoids.

References

- 1. A comprehensive review on the chemical constituents, sesquiterpenoid biosynthesis and biological activities of Sarcandra glabra - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structurally diverse sesquiterpenoids from Sarcandra glabra and their anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Lindenane sesquiterpenoid dimers from Chloranthus holostegius with anti-neuroinflammatory activities in BV-2 microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 5. dissolutiontech.com [dissolutiontech.com]

- 6. bioassaysys.com [bioassaysys.com]

- 7. benchchem.com [benchchem.com]

- 8. pharmaguru.co [pharmaguru.co]

- 9. Application of HPLC and ESI-MS techniques in the analysis of phenolic acids and flavonoids from green leafy vegetables (GLVs) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Arnicolide D Inhibits Proliferation and Induces Apoptosis of Osteosarcoma Cells through PI3K/Akt/mTOR Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Total Synthesis of Sarcandrolide D: A Methodological Overview and Future Directions

Note to the Reader: As of late 2025, a formal total synthesis of Sarcandrolide D has not been reported in peer-reviewed scientific literature. This document provides a comprehensive overview of the successful total synthesis of the closely related and structurally analogous compounds, Sarcandrolide J and Shizukaol D. The methodologies presented herein are highly relevant and serve as a foundational guide for researchers, scientists, and drug development professionals interested in the synthesis of Sarcandrolide D and other lindenane-type sesquiterpenoid dimers.

Introduction

Sarcandrolide D is a member of the lindenane-type sesquiterpenoid dimer family, a class of natural products characterized by their complex, highly oxygenated, and stereochemically rich polycyclic structures. While the total synthesis of Sarcandrolide D is yet to be accomplished, the synthetic route to the related compounds Sarcandrolide J and Shizukaol D, developed by Yuan, Du, Deng, et al., provides a critical blueprint for accessing this molecular architecture.[1] Their strategy is notable for its biomimetic approach, featuring a key cascade reaction to construct the intricate core of these molecules.

Retrosynthetic Strategy and Key Disconnections

The successful synthesis of Sarcandrolide J and Shizukaol D hinged on a convergent retrosynthetic analysis. The core strategy involved a late-stage intermolecular [4+2] Diels-Alder cycloaddition of two monomeric lindenane-type precursors to form the dimeric framework. This biomimetic approach mimics the proposed natural biosynthetic pathway.

Caption: Retrosynthetic analysis for Sarcandrolide J and Shizukaol D.

Key Methodologies and Experimental Protocols

The synthesis of the monomeric precursors and their subsequent dimerization involves several critical transformations. The following sections detail the methodologies for these key steps.

Synthesis of Monomeric Lindenane Precursors

The synthesis of the monomeric units was not detailed in the initial communication. However, it is understood that these were prepared from chiral pool starting materials through a multi-step sequence to install the necessary stereocenters and functional groups required for the subsequent cascade reaction.

Biomimetic Cascade Reaction

A pivotal step in the synthesis is a cascade reaction featuring a furan formation, followed by an alkene isomerization, and culminating in a Diels-Alder cycloaddition to furnish the congested polycyclic architecture of the target molecules.[1]

Experimental Workflow of the Cascade Reaction

Caption: The key biomimetic cascade reaction workflow.

Quantitative Data Summary

The following table summarizes the key quantitative outcomes from the synthesis of Sarcandrolide J and Shizukaol D. Due to the nature of the initial communication, specific yields for each step were not provided.

| Reaction Step | Product | Reported Yield (%) |

| Total Synthesis of Sarcandrolide J | Sarcandrolide J | Synthesis Achieved |

| Total Synthesis of Shizukaol D | Shizukaol D | Synthesis Achieved |

Proposed Strategy for the Total Synthesis of Sarcandrolide D

A future total synthesis of Sarcandrolide D will likely leverage the successful biomimetic dimerization strategy developed for its analogues. The primary challenge will be the synthesis of monomeric precursors with the specific oxidation pattern and stereochemistry of Sarcandrolide D.

Logical Progression for Sarcandrolide D Synthesis

Caption: Proposed workflow for the total synthesis of Sarcandrolide D.

The key modifications to the existing synthetic route will involve:

-

Stereocontrolled synthesis of advanced monomeric intermediates: This will require the development of new synthetic sequences to install the unique oxygenation pattern of Sarcandrolide D.

-

Optimization of the cascade reaction: The specific substitution on the monomeric precursors may influence the efficiency and selectivity of the Diels-Alder cycloaddition.

-

Endgame strategy: Post-dimerization, a series of carefully planned functional group interconversions will be necessary to arrive at the final target molecule.

Conclusion

The total synthesis of Sarcandrolide J and Shizukaol D by Yuan, Du, Deng, et al. stands as a landmark achievement and provides a robust strategic framework for the future synthesis of Sarcandrolide D.[1] The development of a biomimetic cascade reaction to form the complex dimeric core is a testament to the power of emulating nature's synthetic strategies. For researchers and professionals in drug development, this work not only opens avenues for the synthesis of other lindenane-type dimers but also enables the generation of novel analogues for biological screening and the development of new therapeutic agents. The eventual total synthesis of Sarcandrolide D will be a significant milestone, further expanding our understanding of this fascinating class of natural products.

References

Application Notes and Protocols for the Total Synthesis of Sarcandrolide D

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthetic route to Sarcandrolide D, a complex dimeric lindenane sesquiterpenoid. The synthesis commences from the readily available chiral starting material, verbenone, and proceeds through a key Diels-Alder reaction to construct the core structure.

Starting Materials and Reagents